molecular formula C16H13N3OS B2748981 N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392241-06-4

N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2748981
CAS No.: 392241-06-4
M. Wt: 295.36
InChI Key: QTIDMFIUEHBUOB-UHFFFAOYSA-N
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Description

N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, has a unique structure that combines a benzamide moiety with a thiadiazole ring, which imparts specific chemical and biological properties.

Scientific Research Applications

N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of scientific research applications:

Safety and Hazards

Benzamides can pose various safety hazards. For example, they can cause skin and eye irritation, and may be harmful if swallowed or inhaled . Always handle chemicals with appropriate safety precautions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the condensation of a carboxylic acid with an amine. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly process .

Another method involves the electrochemical synthesis and amidation of benzoin. This process uses an electrolysis cell to carry out the benzoin condensation starting from benzaldehyde, followed by benzoin amidation to benzamide. The reaction is carried out in a room temperature ionic liquid, which acts as both the solvent-supporting electrolyte system and precatalyst .

Industrial Production Methods

Industrial production of benzamides, including this compound, often employs scalable and cost-effective methods. The use of ultrasonic irradiation and electrochemical synthesis are promising due to their green chemistry principles, which minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzamide moiety allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Comparison with Similar Compounds

N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of a benzamide moiety with a thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c1-11-6-5-9-13(10-11)15-18-19-16(21-15)17-14(20)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIDMFIUEHBUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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